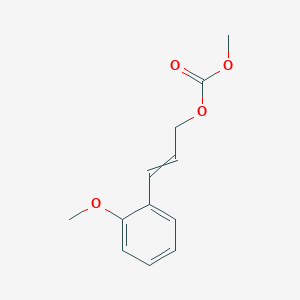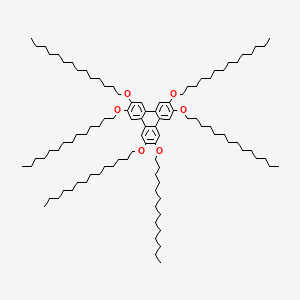
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is a polysubstituted triphenylene derivative known for its unique mesomorphic properties. This compound belongs to the hexaalkoxytriphenylene family, which is characterized by its ability to form liquid crystalline phases. The presence of long alkoxy chains enhances its solubility in organic solvents and contributes to its self-organizing behavior, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene typically involves the alkylation of hexahydroxytriphenylene with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: It can participate in polymerization reactions to form conjugated polymers or covalent organic frameworks (COFs).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Polymerization: Catalysts like palladium or nickel complexes under inert atmosphere.
Major Products
Oxidation: Formation of hexakis(carboxy)triphenylene.
Substitution: Formation of hexakis(substituted)triphenylene derivatives.
Polymerization: Formation of conjugated polymers with enhanced electronic properties.
科学的研究の応用
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of liquid crystalline materials and COFs.
Medicine: Investigated for its use in creating biocompatible materials for medical implants.
Industry: Employed in the development of organic semiconductors and optoelectronic devices
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is primarily based on its ability to self-organize into columnar liquid crystalline phases. This self-organization is driven by π-π stacking interactions between the triphenylene cores and van der Waals interactions between the alkoxy chains. These interactions facilitate the formation of highly ordered structures, which are crucial for its applications in electronic and optoelectronic devices .
類似化合物との比較
Similar Compounds
- 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene
Uniqueness
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene stands out due to its longer alkoxy chains, which enhance its solubility and self-organizing properties compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high solubility and stable mesophases, such as in the development of advanced liquid crystalline materials and organic semiconductors .
特性
CAS番号 |
288569-81-3 |
|---|---|
分子式 |
C102H180O6 |
分子量 |
1502.5 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexa(tetradecoxy)triphenylene |
InChI |
InChI=1S/C102H180O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103-97-85-91-92(86-98(97)104-80-74-68-62-56-50-44-38-32-26-20-14-8-2)94-88-100(106-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-84-78-72-66-60-54-48-42-36-30-24-18-12-6)90-96(94)95-89-101(107-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(87-93(91)95)105-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h85-90H,7-84H2,1-6H3 |
InChIキー |
ZSHXMGYCMOTLLW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
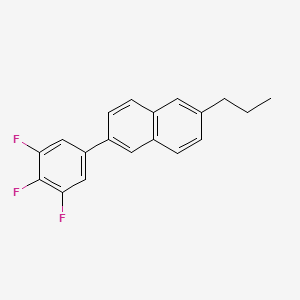
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
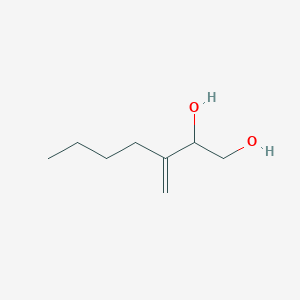
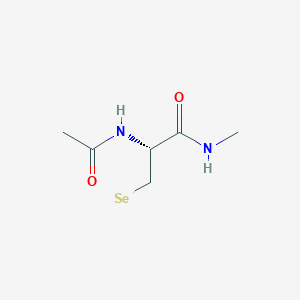
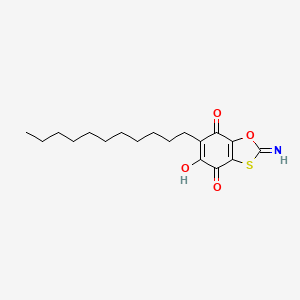
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
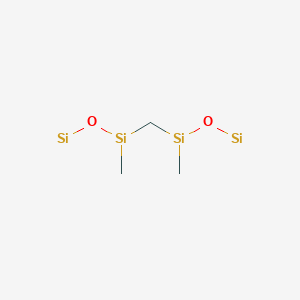
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
